5,6-dichloro-1H-benzo[d]imidazol-2-amine - 18672-03-2

5,6-dichloro-1H-benzo[d]imidazol-2-amine

Catalog Number: EVT-306933
CAS Number: 18672-03-2
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "5,6-dichloro-1H-benzo[d]imidazol-2-amine" is a derivative of the benzo[d]imidazole class, which is known for its diverse range of biological activities. Benzo[d]imidazoles and their derivatives have been extensively studied due to their potential applications in various fields, including pharmaceuticals and materials science. The interest in these compounds is driven by their structural similarity to nucleotides and their ability to interact with biopolymers, making them valuable in drug design and synthesis4.

    Compound Description: DDIRP is a PTA-containing iridium(III) complex incorporating a 2-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)quinoline ligand (DD). This complex exhibits significant phototoxicity against MDA-MB-231 triple-negative breast cancer cells, with an IC50 of ~2.80 ± 0.52 μM. This phototoxicity is attributed to several factors, including selective transport, high cellular permeability and nuclear uptake, glutathione (GSH) depletion, strong DNA binding, and oxidative stress induction []. DDIRP demonstrates resistance to GSH deactivation and efficiently generates reactive oxygen species (ROS) under both normoxic and hypoxic conditions, making it a promising candidate for targeted cancer therapy, particularly in hypoxic tumor environments.

    Relevance: DDIRP is structurally related to 5,6-dichloro-1H-benzo[d]imidazol-2-amine through the presence of the 5,6-dichloro-1H-benzo[d]imidazole moiety within its DD ligand. This shared structural element is likely crucial for the complex's biological activity and its interaction with biomolecules like DNA [].

  • Relevance: DDIR shares the 5,6-dichloro-1H-benzo[d]imidazole moiety with 5,6-dichloro-1H-benzo[d]imidazol-2-amine as part of its DD ligand. This highlights the importance of the PTA moiety in DDIRP for enhancing its phototoxic properties and suggests that the core structure of 5,6-dichloro-1H-benzo[d]imidazol-2-amine could be a valuable scaffold for developing photoactive anticancer agents [].

4-Bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol

    Compound Description: This compound was synthesized from the reaction of 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene. Its structure was confirmed by UV-Vis, IR, 1H NMR, and MS analysis [].

    Relevance: This compound shares the core structure of 1H-benzo[d]imidazole with 5,6-dichloro-1H-benzo[d]imidazol-2-amine. The differences lie in the substitution pattern with the related compound having bromine and phenol at the 4 and 2 positions respectively while the target compound has chlorine atoms at positions 5 and 6 and an amine group at position 2. This comparison highlights the versatility of the benzimidazole scaffold for accommodating various substituents and potentially leading to diverse biological activities [].

1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxylic Acid Meglumine Salt

    Compound Description: This compound and its pharmaceutical formulations are described for use in pharmaceutical compositions and treatment methods for disease states, disorders, and conditions mediated by prolyl hydroxylase activity [].

    Relevance: This compound shares the 5,6-dichloro-1H-benzo[d]imidazole moiety with the target compound, 5,6-dichloro-1H-benzo[d]imidazol-2-amine. This suggests that modifications at the 2-position of this core structure can lead to derivatives with potential therapeutic applications, particularly in conditions involving prolyl hydroxylase [].

2,5,6-Trichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)benzimidazole (3b)

    Compound Description: Compound 3b is a 2-deoxyriboside derivative synthesized by the stereoselective glycosylation of 2,5,6-trichlorobenzimidazole with a protected deoxyribose sugar. This compound displayed activity against human cytomegalovirus (HCMV) at non-cytotoxic concentrations, although its activity was lower than its riboside counterpart, TCRB [].

    Relevance: Compound 3b shares the core benzimidazole scaffold with 5,6-dichloro-1H-benzo[d]imidazol-2-amine, differing in the chlorine substitution at the 2-position and the presence of a deoxyribose sugar moiety. This comparison highlights how modifications to the benzimidazole core, including the introduction of sugar moieties, can influence antiviral activity and cytotoxicity [].

2-Bromo-5,6-dichloro-1-(2-deoxy-β-D-erythro-pentofuranosyl)benzimidazole (3c)

    Compound Description: Similar to compound 3b, 3c is a 2-deoxyriboside derivative synthesized from 2-bromo-5,6-dichlorobenzimidazole. It also demonstrated activity against HCMV at non-cytotoxic concentrations, though it was less potent than its riboside counterpart [].

    Relevance: Compound 3c shares the 5,6-dichloro-benzimidazole core with 5,6-dichloro-1H-benzo[d]imidazol-2-amine. The key structural difference lies in the 2-bromo substituent and the deoxyribose sugar moiety in compound 3c. This comparison emphasizes the impact of substituents at the 2-position and the presence of a sugar moiety on antiviral activity within this class of compounds [].

    Compound Description: Compounds 6a and 6b represent a series of derivatives synthesized from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide, involving a multi-step reaction sequence. These compounds were evaluated for their antioxidant and antimicrobial activities [].

    Relevance: Although not directly containing the 5,6-dichloro motif, these compounds share the core benzimidazole structure with 5,6-dichloro-1H-benzo[d]imidazol-2-amine. The presence of different substituents and the additional pyrazole ring in 6a and 6b highlight the potential for structural diversification of the benzimidazole scaffold to explore a range of biological activities, including antioxidant and antimicrobial properties [].

(1,3,4-Oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones (9-11)

    Compound Description: Compounds 9-11 are a series of derivatives incorporating a 1,3,4-oxadiazole ring linked to a benzimidazole moiety. These compounds were synthesized and evaluated for their antioxidant and antimicrobial activities [].

    Relevance: While lacking the 5,6-dichloro substitution, these compounds highlight the versatility of modifying the benzimidazole core found in 5,6-dichloro-1H-benzo[d]imidazol-2-amine. The incorporation of the 1,3,4-oxadiazole ring and various phenyl methanone substituents in 9-11 demonstrates the potential for creating diverse benzimidazole derivatives with potentially valuable biological properties [].

N-(4-Fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

    Compound Description: Hit-1 is a compound identified through virtual screening as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR-1). It demonstrated good binding affinity in silico, with a LibDock score of 123.289 and a binding affinity score (-PLP1) of -102.72 [].

    Relevance: While belonging to a different chemical class, Hit-1 was identified based on pharmacophoric features similar to infigratinib, a known FGFR inhibitor []. Interestingly, the virtual screening study also identified Hit-4 (see below), which is structurally related to 5,6-dichloro-1H-benzo[d]imidazol-2-amine. This suggests a possible link between the benzimidazole scaffold and FGFR inhibition, warranting further investigation into the potential of 5,6-dichloro-1H-benzo[d]imidazol-2-amine and its analogs as FGFR-1 inhibitors.

4-(4-((2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

    Compound Description: Hit-4 is another compound discovered through virtual screening based on its pharmacophoric resemblance to infigratinib, a known FGFR inhibitor. This compound exhibited promising binding affinity in silico, with a LibDock score of 123.353 and a binding affinity score (-PLP1) of -91.71 [].

    Relevance: Hit-4 is structurally related to 5,6-dichloro-1H-benzo[d]imidazol-2-amine, sharing the core benzimidazole scaffold. The key structural variations include the presence of a 5,6-dimethyl substitution on the benzimidazole ring instead of the 5,6-dichloro motif in the target compound, and an extended side chain featuring a piperazine ring and a pyridine ring []. The identification of Hit-4 as a potential FGFR-1 inhibitor through this pharmacophore-based approach suggests that 5,6-dichloro-1H-benzo[d]imidazol-2-amine and its analogs, especially those with similar structural modifications, may also exhibit inhibitory activity against FGFR-1, warranting further investigation.

Mechanism of Action

The benzo[d]imidazole nucleus is a versatile scaffold that can be modified to target a variety of biological pathways. For instance, novel benzo[d]imidazole-based heterocycles have been synthesized and evaluated as antiviral agents, showing promising results against viruses such as HIV-1, HCV, SSPE, and H1N14. The mechanism of action for these compounds often involves the inhibition of viral enzymes, such as HIV-1 reverse transcriptase, HCV NS3/4A serine protease, and H1N1 neuraminidase, which are critical for viral replication and survival4. The efficacy of these compounds is further supported by both in vitro and in silico screenings, which help elucidate their potential as broad-spectrum antiviral agents4.

Applications in Various Fields

Pharmaceutical Applications

In the pharmaceutical domain, benzo[d]imidazole derivatives have been identified as potential therapeutic agents. For example, a molecule closely related to the compound , "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine," has been studied for its role in treating hypertension as an alpha-2-imidazoline receptor agonist2. The detailed molecular structure, electronic properties, and biological activity of this compound have been investigated using various experimental and theoretical techniques, suggesting its anti-hypertensive activity2.

Synthetic Chemistry

In synthetic chemistry, benzo[d]imidazole derivatives are valuable intermediates for constructing complex heterocyclic compounds. A method has been developed for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using 2-aminobenzimidazole, which highlights the utility of benzo[d]imidazole derivatives in organic synthesis1. The process benefits from the use of water as a solvent, which is environmentally benign, and the employment of thiamine hydrochloride as a catalyst, which is both inexpensive and readily available1.

Material Science

While the provided papers do not directly discuss applications in material science, the structural features of benzo[d]imidazole derivatives, such as their electronic and photophysical properties, make them candidates for use in material science applications. For instance, their potential in the development of organic semiconductors, light-emitting diodes (LEDs), and nonlinear optical materials can be inferred from their electronic properties, such as dipole moment, polarizability, and hyperpolarizability2.

Properties

CAS Number

18672-03-2

Product Name

5,6-dichloro-1H-benzo[d]imidazol-2-amine

IUPAC Name

5,6-dichloro-1H-benzimidazol-2-amine

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

InChI

InChI=1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)

InChI Key

HAADRTMPUSJNOI-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N

Synonyms

2-Amino-5,6-dichloro-1H-benzimidazole; 2-Amino-5,6-dichlorobenzimidazole; 5,6-Dichloro-1H-benzimidazol-2-amine; 5,6-Dichloro-1H-benzo[d]imidazol-2-amine; 5,6-Dichloro-2-aminobenzimidazole

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.